molecular formula C21H19NO3 B290490 2-phenoxy-N-(2-phenoxyphenyl)propanamide

2-phenoxy-N-(2-phenoxyphenyl)propanamide

Cat. No.: B290490
M. Wt: 333.4 g/mol
InChI Key: PBEYDLIUPWDCLX-UHFFFAOYSA-N
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Description

2-Phenoxy-N-(2-phenoxyphenyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with two phenoxy groups: one on the carbonyl side chain and another on the aromatic ring of the aniline moiety. The compound’s design suggests applications in medicinal chemistry, particularly in targeting protein interactions or neurological pathways, given the prevalence of phenoxy and aryl groups in bioactive molecules .

Properties

Molecular Formula

C21H19NO3

Molecular Weight

333.4 g/mol

IUPAC Name

2-phenoxy-N-(2-phenoxyphenyl)propanamide

InChI

InChI=1S/C21H19NO3/c1-16(24-17-10-4-2-5-11-17)21(23)22-19-14-8-9-15-20(19)25-18-12-6-3-7-13-18/h2-16H,1H3,(H,22,23)

InChI Key

PBEYDLIUPWDCLX-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Molecular Weight (g/mol) Key Features Evidence Source
3-Chloro-N-(2-phenoxyphenyl)propanamide R1=Cl, R2=phenoxy, R3=H N/A 275.73 Chloro substituent enhances reactivity
N-(3,4-Difluorophenyl)-2-phenoxyacetamide R1=H, R2=phenoxy, R3=3,4-diF 90–91 289.24 Acetamide backbone; fluorinated aryl
2-Phenoxy-N-(3-(trifluoromethyl)phenyl)acetamide R1=H, R2=phenoxy, R3=CF₃ 93–94 325.28 Trifluoromethyl boosts lipophilicity
N-(5-Amino-2-fluorophenyl)-2-(2-methoxyphenoxy)propanamide R1=NH₂, R2=2-methoxyphenoxy, R3=F N/A 304.32 Amino and methoxy groups enhance solubility
2-(4-Chloro-2-methylphenoxy)-N-phenylpropanamide R1=Cl, R2=4-Cl-2-Me-phenoxy, R3=H N/A 304.78 Chloro and methyl improve stability
Key Observations:

Backbone Variations: Acetamide analogs (e.g., compounds) exhibit lower molecular weights and varied melting points compared to propanamide derivatives. The propanamide chain in the target compound may confer conformational flexibility, influencing binding to biological targets .

Substituent Effects: Fluorine: Fluorinated aryl groups (e.g., ) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius . Methoxy and Amino Groups: These polar substituents () enhance water solubility, which is critical for bioavailability . Trifluoromethyl: The CF₃ group () increases lipophilicity, favoring blood-brain barrier penetration, relevant in neurological drug design .

Implications for the Target Compound:
  • The dual phenoxy groups in 2-phenoxy-N-(2-phenoxyphenyl)propanamide may facilitate dual binding interactions, similar to para-substituted analogs in .
  • The absence of electron-withdrawing groups (e.g., CF₃, Cl) could result in lower binding affinity compared to and compounds but may reduce toxicity risks .

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